Disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate Disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
Brand Name: Vulcanchem
CAS No.: 12225-83-1
VCID: VC20872966
InChI: InChI=1S/C20H19N3O11S3.Na/c1-12(24)21-14-6-5-13-9-18(36(28,29)30)19(20(25)17(13)11-14)23-22-15-3-2-4-16(10-15)35(26,27)8-7-34-37(31,32)33;/h2-6,9-11,25H,7-8H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);
SMILES: CC(=O)NC1=CC2=C(C=C(C(=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+]
Molecular Formula: C20H19N3NaO11S3
Molecular Weight: 596.6 g/mol

Disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate

CAS No.: 12225-83-1

Cat. No.: VC20872966

Molecular Formula: C20H19N3NaO11S3

Molecular Weight: 596.6 g/mol

* For research use only. Not for human or veterinary use.

Disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate - 12225-83-1

CAS No. 12225-83-1
Molecular Formula C20H19N3NaO11S3
Molecular Weight 596.6 g/mol
IUPAC Name disodium;6-acetamido-4-hydroxy-3-[[3-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonic acid
Standard InChI InChI=1S/C20H19N3O11S3.Na/c1-12(24)21-14-6-5-13-9-18(36(28,29)30)19(20(25)17(13)11-14)23-22-15-3-2-4-16(10-15)35(26,27)8-7-34-37(31,32)33;/h2-6,9-11,25H,7-8H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);
Standard InChI Key QWWBSSAMUCFSQI-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C(C(=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+]
Canonical SMILES CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)O)O.[Na]

Chemical Structure and Properties

Disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate features a complex molecular structure with multiple functional groups that determine its chemical behavior and applications. The compound possesses a naphthalene backbone substituted with various functional groups that contribute to its specific properties.

Molecular Identification

The compound is identified by several key parameters that allow for its unambiguous recognition in chemical databases and literature:

ParameterValue
CAS Number20262-58-2
Molecular FormulaC₂₀H₁₇N₃Na₂O₁₁S₃
Molecular Weight617.53702 g/mol
EINECS2436539

This synthetic organic compound contains a naphthalene core structure with multiple functional groups attached, creating its unique chemical identity .

Structural Features

The compound's structure is characterized by several key functional groups that determine its reactivity and applications:

  • Azo Group (-N=N-): Forms a critical chromophoric center that contributes to the compound's color properties.

  • Naphthalene Core: Provides aromatic stability and serves as the backbone for the molecule.

  • Sulfonate Groups: Multiple sulfonate moieties enhance water solubility.

  • Acetamido Group: The 6-acetamido substituent influences the compound's reactivity and stability.

  • Hydroxy Group: The 4-hydroxy substituent affects its chemical behavior and may participate in hydrogen bonding.

  • Sulphonatooxy Ethyl Sulphonyl Group: This specialized functional group contributes to the compound's textile-binding properties .

The combination of these structural elements results in a molecule that exhibits both color-generating capabilities and specific binding affinities to various substrates.

Chemical Reactivity and Mechanism of Action

The chemical behavior of disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is primarily determined by its functional groups and their interactions with various substrates and environmental conditions.

Reactive Centers

The compound contains several reactive centers that participate in chemical transformations:

  • Azo Linkage: The -N=N- bond can undergo reductive cleavage under appropriate conditions, potentially forming amine products.

  • Sulphonate Groups: These groups enhance water solubility and can participate in ionic interactions.

  • Hydroxy Group: The hydroxyl moiety can engage in hydrogen bonding and acid-base reactions.

  • Acetamido Group: This functionality provides additional hydrogen bonding capability and can undergo hydrolysis under certain conditions .

Binding Mechanisms

When used as a dye, the compound likely interacts with substrates through multiple mechanisms:

  • Ionic Bonding: The sulfonate groups can form ionic bonds with positively charged substrate sites.

  • Hydrogen Bonding: The acetamido and hydroxy groups can establish hydrogen bonds with appropriate substrate functional groups.

  • Covalent Attachment: The sulphonatooxy ethyl sulphonyl group may enable covalent binding to specific substrates, particularly in textile applications .

This complex binding profile contributes to the compound's effectiveness as a dye across various applications.

Applications and Uses

Disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate finds application in several industries due to its distinctive properties and structural characteristics.

Textile Industry Applications

The compound is primarily utilized as a dye in textile manufacturing, where it provides several advantages:

  • Coloration Properties: The azo and naphthalene components contribute to its vibrant color properties, making it valuable for textile dyeing.

  • Water Solubility: The multiple sulfonate groups enhance its solubility in aqueous solutions, facilitating application in water-based dyeing processes.

  • Binding Capability: The specialized functional groups enable effective attachment to various fiber types.

  • Stability: The compound's structure contributes to colorfastness in finished textiles .

The compound may be marketed under trade names such as "Bezactiv Orange" in commercial textile dyeing formulations .

Biological Applications

Beyond textile applications, the compound has utility in biological research and laboratory settings:

  • Biological Staining: The compound can be used for staining biological specimens, leveraging its color properties and binding capabilities.

  • Research Applications: Its complex structure makes it useful in specialized research contexts where specific staining or labeling is required .

These biological applications exploit the compound's ability to bind to specific cellular components, providing visual contrast for microscopic examination and analysis.

Physical Properties and Characterization

The physical characteristics of disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate determine its handling requirements and application methods.

Physical State and Appearance

While specific physical data is limited in the search results, azo dyes of this class typically exhibit:

  • Physical Form: Likely a solid powder at room temperature

  • Color: Vibrant orange or red-orange, reflecting its chromophoric structure

  • Solubility: High water solubility due to its sulfonate groups and salt form

Analytical Characterization

Identification and purity assessment of this compound typically employs several analytical techniques:

  • UV-Visible Spectroscopy: Exhibits characteristic absorption maxima related to its chromophoric groups

  • NMR Spectroscopy: Provides structural confirmation through characteristic signals for aromatic protons and functional groups

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns

  • Elemental Analysis: Verifies elemental composition, particularly for sodium, nitrogen, and sulfur content

These analytical methods ensure accurate identification and quality control in both research and industrial contexts.

Comparison with Similar Compounds

Understanding disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate in relation to similar compounds provides valuable context for its properties and applications.

Structural Analogues

Several structurally related compounds offer interesting comparisons:

CompoundCAS NumberStructural DifferencesKey Property Distinctions
Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate82469-77-0Contains phenylamino group; lacks acetamido and sulphonatooxy ethyl sulphonyl groupsDifferent color properties; potentially different binding capabilities
Tetrasodium 4-amino-5-hydroxy-3,6-bis((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonatePart of reaction mass in 937-068-4Contains two azo groups; different substitution patternMore complex structure; potentially different coloration intensity

These structural differences contribute to variations in properties such as color shade, binding affinity, and application suitability .

Functional Relationships

When considering compound functionality:

  • Reactive Dye Classification: The sulphonatooxy ethyl sulphonyl group places this compound among reactive dyes capable of forming covalent bonds with substrates

  • Color Properties: The specific substitution pattern on the naphthalene core and phenyl ring influences its precise color profile

  • Stability Characteristics: The acetamido group may contribute to enhanced stability compared to similar compounds lacking this functionality

These relationships help contextualize the compound's position within the broader family of azo dyes and colorants.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator